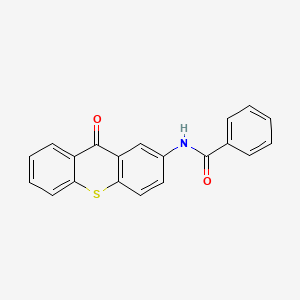
N-(9-氧代噻吨-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-oxothioxanthen-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a thioxanthene moiety attached to a benzamide group
科学研究应用
N-(9-oxothioxanthen-2-yl)benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-oxothioxanthen-2-yl)benzamide typically involves the reaction of 9-oxothioxanthene with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 9-oxothioxanthene and benzoyl chloride.
Reaction Conditions: Reflux in the presence of pyridine.
Product: N-(9-oxothioxanthen-2-yl)benzamide.
Industrial Production Methods
Industrial production of N-(9-oxothioxanthen-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(9-oxothioxanthen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioxanthene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
作用机制
The mechanism of action of N-(9-oxothioxanthen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-chloro-N-(9-oxothioxanthen-2-yl)benzamide: A derivative with a chlorine substituent.
4-methoxy-N-(9-oxothioxanthen-2-yl)benzamide: A derivative with a methoxy substituent.
Uniqueness
N-(9-oxothioxanthen-2-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
生物活性
N-(9-oxothioxanthen-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of N-(9-oxothioxanthen-2-yl)benzamide typically involves the reaction of 9-oxothioxanthene with benzoyl chloride in the presence of a base such as pyridine. The general reaction scheme is as follows:
Starting Materials:
- 9-oxothioxanthene
- Benzoyl chloride
Reaction Conditions:
- Reflux in the presence of pyridine
Product:
- N-(9-oxothioxanthen-2-yl)benzamide
This synthetic route allows for the formation of the compound with good yields, which can then be purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.
Antimicrobial Properties
N-(9-oxothioxanthen-2-yl)benzamide has been studied for its antimicrobial properties. Preliminary investigations suggest that it exhibits activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Weak inhibition |
| Candida albicans | Significant activity |
The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes critical for microbial survival.
Anticancer Activity
Research has indicated that N-(9-oxothioxanthen-2-yl)benzamide possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HepG2 (liver cancer) and MCF7 (breast cancer) cells. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.2 | Induction of apoptosis |
| MCF7 | 12.5 | Cell cycle arrest at G1/S phase |
The compound appears to exert its effects by modulating signaling pathways associated with cell survival and proliferation, leading to increased apoptosis rates .
The exact mechanism by which N-(9-oxothioxanthen-2-yl)benzamide exerts its biological effects involves interaction with specific molecular targets within cells. It has been suggested that the compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. Research indicates that it may inhibit certain kinases involved in cancer progression, thereby disrupting cellular signaling pathways critical for tumor growth.
属性
IUPAC Name |
N-(9-oxothioxanthen-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO2S/c22-19-15-8-4-5-9-17(15)24-18-11-10-14(12-16(18)19)21-20(23)13-6-2-1-3-7-13/h1-12H,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSESEXQTPHTHGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














